
4-Fluorobenzenecarbodithioic acid phenylmethyl ester
Overview
Description
4-Fluorobenzenecarbodithioic acid phenylmethyl ester (FBCDTPE) is a compound of interest in scientific research due to its unique properties. It has been studied for its potential applications in various fields such as biochemistry, pharmacology, and organic chemistry. FBCDTPE is an organic compound that is composed of a phenylmethyl ester and a 4-fluorobenzenecarbodithioic acid. Its molecular formula is C13H12FNO2S2.
Scientific Research Applications
4-Fluorobenzenecarbodithioic acid phenylmethyl ester has been studied for its potential applications in biochemistry, pharmacology, and organic chemistry. In biochemistry, 4-Fluorobenzenecarbodithioic acid phenylmethyl ester has been studied for its potential to act as a reversible inhibitor of enzymes. In pharmacology, it has been studied for its potential to act as a drug delivery system. In organic chemistry, it has been studied for its potential to act as a catalyst in organic reactions.
Mechanism of Action
4-Fluorobenzenecarbodithioic acid phenylmethyl ester acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and blocking it from binding to its substrate. This binding is reversible, meaning that the enzyme can be released from the inhibitor when the concentration of the inhibitor decreases.
Biochemical and Physiological Effects
4-Fluorobenzenecarbodithioic acid phenylmethyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In vivo studies have shown that it can reduce inflammation, pain, and fever.
Advantages and Limitations for Lab Experiments
4-Fluorobenzenecarbodithioic acid phenylmethyl ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of solubility in aqueous solutions. It is also relatively stable and has a low toxicity. However, it has some limitations. It is not suitable for use in long-term experiments due to its instability, and it can be difficult to purify.
Future Directions
There are a number of future directions for research on 4-Fluorobenzenecarbodithioic acid phenylmethyl ester. These include further research on its potential applications in biochemistry, pharmacology, and organic chemistry. Additionally, further research could be done on its mechanism of action, its biochemical and physiological effects, and its potential for use in drug delivery systems. Furthermore, research could be done to develop more efficient methods for synthesizing and purifying 4-Fluorobenzenecarbodithioic acid phenylmethyl ester. Finally, research could be done to investigate the potential for 4-Fluorobenzenecarbodithioic acid phenylmethyl ester to be used in long-term experiments.
properties
IUPAC Name |
benzyl 4-fluorobenzenecarbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPQZFAGJCQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460977 | |
| Record name | 4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
CAS RN |
305378-88-5 | |
| Record name | 4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






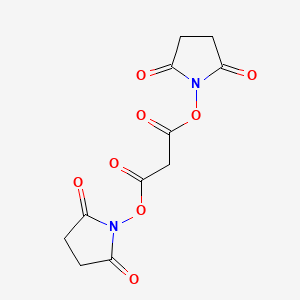
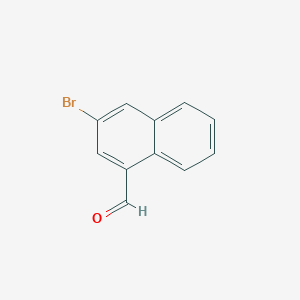


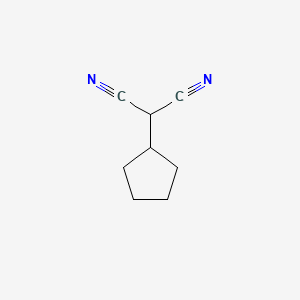
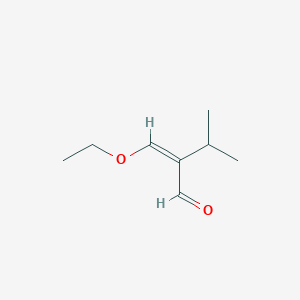

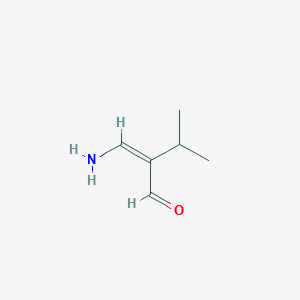
![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)